molecular formula C11H13NO3 B130640 Allyl 5-amino-2-methoxybenzoate CAS No. 153775-10-1

Allyl 5-amino-2-methoxybenzoate

Cat. No. B130640
M. Wt: 207.23 g/mol
InChI Key: PGHZKHXFCDZGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 5-amino-2-methoxybenzoate, also known as AMB, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AMB belongs to the class of benzoates and is a derivative of 5-amino-2-methoxybenzoic acid. It has a molecular weight of 201.23 g/mol and a chemical formula of C11H13NO3.

Mechanism Of Action

Allyl 5-amino-2-methoxybenzoate exerts its therapeutic effects through various mechanisms. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Allyl 5-amino-2-methoxybenzoate also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and tumorigenesis.

Biochemical And Physiological Effects

Allyl 5-amino-2-methoxybenzoate has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Allyl 5-amino-2-methoxybenzoate also reduces the levels of reactive oxygen species (ROS) and increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages And Limitations For Lab Experiments

Allyl 5-amino-2-methoxybenzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been found to be non-toxic and safe for use in animal studies. However, one limitation of Allyl 5-amino-2-methoxybenzoate is its low solubility in water, which can make it difficult to administer in some experiments.

Future Directions

There are several future directions for the research on Allyl 5-amino-2-methoxybenzoate. One potential direction is the development of Allyl 5-amino-2-methoxybenzoate-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to explore the mechanisms of action of Allyl 5-amino-2-methoxybenzoate and its potential interactions with other drugs. Finally, more research is needed to investigate the safety and efficacy of Allyl 5-amino-2-methoxybenzoate in human clinical trials.
In conclusion, Allyl 5-amino-2-methoxybenzoate is a compound that has shown potential therapeutic applications in various scientific research studies. It possesses anti-inflammatory, analgesic, and anti-tumor properties and exerts its effects through various mechanisms. Further research is needed to explore the potential of Allyl 5-amino-2-methoxybenzoate as a therapeutic agent and to investigate its safety and efficacy in human clinical trials.

Synthesis Methods

Allyl 5-amino-2-methoxybenzoate can be synthesized through various methods, including the reaction of 5-amino-2-methoxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Scientific Research Applications

Allyl 5-amino-2-methoxybenzoate has shown potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory, analgesic, and anti-tumor properties. In a study conducted on rats, Allyl 5-amino-2-methoxybenzoate was found to inhibit the growth of tumors and induce apoptosis in cancer cells. Additionally, Allyl 5-amino-2-methoxybenzoate has been found to possess antioxidant properties and can protect against oxidative stress-induced damage.

properties

CAS RN

153775-10-1

Product Name

Allyl 5-amino-2-methoxybenzoate

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

prop-2-enyl 5-amino-2-methoxybenzoate

InChI

InChI=1S/C11H13NO3/c1-3-6-15-11(13)9-7-8(12)4-5-10(9)14-2/h3-5,7H,1,6,12H2,2H3

InChI Key

PGHZKHXFCDZGDY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N)C(=O)OCC=C

Canonical SMILES

COC1=C(C=C(C=C1)N)C(=O)OCC=C

synonyms

Benzoic acid, 5-amino-2-methoxy-, 2-propenyl ester (9CI)

Origin of Product

United States

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